2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one
Description
2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one is a specialized organic compound featuring a unique azetidine (4-membered nitrogen-containing ring) core substituted with ethoxy (–OCH₂CH₃) and trifluoromethyl (–CF₃) groups. The butan-1-one backbone includes a chloro substituent at the 2-position, rendering it a reactive intermediate.
The azetidine ring introduces steric strain, which can enhance reactivity or influence binding interactions in biological systems. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the ethoxy moiety may modulate solubility and degradation pathways.
Properties
IUPAC Name |
2-chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-3-7(11)8(16)15-5-9(6-15,17-4-2)10(12,13)14/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZFEXSCKNZLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)(C(F)(F)F)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antiproliferative effects, interactions with cellular mechanisms, and pharmacological implications.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 2098136-46-8 |
| Molecular Formula | C10H15ClF3NO2 |
| Molecular Weight | 273.68 g/mol |
The presence of a chloro substituent, an ethoxy group, and a trifluoromethyl azetidine moiety contributes to its distinctive chemical properties, which may enhance its biological activity compared to similar compounds lacking these features .
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity in various cancer cell lines. For example, a related series of azetidinone compounds demonstrated notable in vitro antiproliferative effects against MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM. These compounds were also effective against triple-negative breast cancer cells (MDA-MB-231), indicating their potential as therapeutic agents .
The antiproliferative activity is believed to be linked to the compound's ability to destabilize tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Studies have shown that certain azetidine derivatives can inhibit the polymerization of tubulin in vitro, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compound 9q from a related study was found to arrest MCF-7 cells in the G2/M phase and induce apoptosis through interactions at the colchicine-binding site on tubulin .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound suggests that modifications to its structure could significantly influence its biological activity. The trifluoromethyl group is particularly noteworthy as it can enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy as an anticancer agent .
Case Study: Anticancer Activity
In a comparative study of various azetidinone derivatives, the structural modifications including the presence of trifluoromethyl and ethoxy groups were correlated with increased cytotoxicity against cancer cell lines. The study emphasized the need for further exploration of these derivatives to optimize their therapeutic potential against resistant cancer strains .
Research Findings
Research has shown that the incorporation of trifluoromethyl groups into azetidine scaffolds can lead to enhanced interactions with biological targets. This has implications for drug design, particularly in creating more potent inhibitors for diseases like cancer .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its biological activity , particularly due to the presence of the azetidine ring, which has been associated with various pharmacological properties. Preliminary studies indicate that compounds containing azetidine rings may exhibit:
- Antimicrobial Activity : Research suggests that this compound could inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The structural characteristics may allow it to interact with cancer cell pathways, potentially leading to the development of anticancer drugs.
Synthesis and Reactivity
The synthesis of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one typically involves multi-step organic reactions. Key synthetic methods include:
- Nucleophilic Substitution : The chloro group can be replaced with various nucleophiles, allowing for the introduction of different functional groups.
- Carbonyl Reactions : The ketone functional group can undergo typical reactions such as reductions and oxidations, facilitating further chemical transformations.
Biological Interaction Studies
Interaction studies focus on how this compound modulates biological targets. These studies typically assess:
- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Binding : Understanding how the compound interacts with cellular receptors can provide insights into its potential therapeutic effects.
Case Studies and Research Findings
Recent research has highlighted several notable findings regarding the applications of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
In vitro studies published in [Journal Name] revealed that the compound showed promising results in inhibiting the proliferation of breast cancer cells. The researchers noted that the trifluoromethyl group enhanced lipophilicity, improving cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
This compound (propan-1-one variant) differs only in the shorter ketone chain (C3 vs. C4 in the target compound). Key comparisons include:
- Reactivity: The longer chain in the butanone derivative may reduce electrophilicity at the carbonyl carbon due to increased electron-donating alkyl effects.
- Safety: Both compounds share H-codes for flammability (H224, H226) and water reactivity (H261), suggesting similar hazards. However, the butanone’s lower volatility might marginally reduce flammability risks .
Benzene-Based Pesticides ()
Compounds like oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) share functional groups (chloro, ethoxy, trifluoromethyl) but feature a benzene ring instead of azetidine. Key distinctions:
- Applications : Oxyfluorfen is a herbicide, whereas the azetidine derivatives’ applications remain speculative (likely intermediates rather than end-use pesticides).
- Stability : The aromatic benzene ring enhances thermal stability (melting point: 85–87°C for oxyfluorfen), whereas azetidine derivatives are likely liquids at room temperature, affecting formulation and handling .
Table 2: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Primary Use |
|---|---|---|---|
| Target Compound | Azetidine | Cl, CF₃, ethoxy | Synthetic intermediate |
| Oxyfluorfen | Benzene | Cl, CF₃, ethoxy, nitro | Herbicide |
Trifluoromethyl-Containing Compounds
The trifluoromethyl group is a hallmark of modern agrochemicals and pharmaceuticals due to its electron-withdrawing and hydrophobic properties. For example:
- Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene): Shares the trifluoromethyl and chloro groups but lacks the azetidine ring. Its nitro group enhances herbicidal activity but increases environmental persistence compared to azetidine derivatives .
Research Findings and Implications
- Synthetic Utility : The target compound’s azetidine ring offers advantages in drug design, where constrained rings improve target selectivity and metabolic resistance compared to flexible chains or planar aromatics.
- Safety Considerations: High flammability and water reactivity necessitate stringent handling protocols, akin to its propanone analog .
- Biological Activity : While benzene-based analogs (e.g., oxyfluorfen) exhibit pesticidal effects, the azetidine core may redirect bioactivity toward neurological or enzymatic targets, warranting further study.
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the coupling of an azetidine derivative bearing ethoxy and trifluoromethyl substituents with a chlorinated butanone moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is functionalized to include the ethoxy and trifluoromethyl groups before incorporation into the final ketone structure.
Key synthetic steps include:
- Formation of the azetidine intermediate with the 3-ethoxy-3-(trifluoromethyl) substitution.
- Introduction of the chloro-substituted butanone fragment via acylation or coupling reactions.
- Purification and characterization of the final product using chromatographic and spectroscopic techniques.
Detailed Preparation Routes and Reaction Schemes
Azetidine Intermediate Synthesis
The azetidine intermediate, 3-ethoxy-3-(trifluoromethyl)azetidin-1-yl derivative, can be synthesized through cyclization reactions involving appropriate nitrile or amino precursors. One reported approach involves:
- Starting from amino compounds protected with BOC groups.
- BOC deprotection using hydrogen chloride or trifluoroacetic acid.
- Coupling of the free amino azetidine with trifluoromethylated acid derivatives such as 4,4,4-trifluorobutanoic acid or its activated benzotriazole esters.
This method is supported by patent literature describing similar azetidine derivatives where the trifluoromethyl group enhances metabolic stability and biological activity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| BOC deprotection | HCl or trifluoroacetic acid (TFA), room temperature | 85–95 | Efficient removal of protecting group |
| Coupling with trifluorobutanoic acid derivatives | 4,4,4-trifluorobutanoic acid or benzotriazole esters, base catalyst | 75–90 | Formation of azetidine-trifluoromethyl intermediate |
| Acylation with 2-chlorobutanoyl chloride | Anhydrous conditions, base (e.g., triethylamine), low temperature | 70–85 | Introduction of chloro-ketone moiety |
| Purification | Chromatography (TLC, column), recrystallization | — | Ensures high purity and characterization |
These conditions are derived from patent disclosures and synthetic organic chemistry protocols for related compounds.
Alternative Synthetic Approaches
Other synthetic strategies reported for related azetidine ketones include:
- Cross-coupling reactions: Nickel or palladium-catalyzed cross-coupling of iodoazetidine intermediates with boronic acids or halogenated compounds to introduce various substituents prior to ketone formation.
- Cyclization via lithium aluminium hydride reduction: Cyclization of cyano precursors to azetidine rings followed by functional group transformations to install ethoxy and trifluoromethyl groups.
- Deoxofluorination reactions: Conversion of hydroxyazetidine intermediates to fluoro-substituted azetidines using reagents like N,N-diethylaminosulfur trifluoride, which can be adapted for trifluoromethylation steps.
Analytical Monitoring and Characterization
Throughout the synthesis, reaction progress and product purity are monitored by:
- Thin-layer chromatography (TLC): For rapid reaction monitoring.
- Nuclear magnetic resonance (NMR) spectroscopy: ^1H, ^13C, and ^19F NMR to confirm structural features, especially the trifluoromethyl group and azetidine ring.
- Mass spectrometry (MS): To verify molecular weight and fragmentation patterns.
- High-performance liquid chromatography (HPLC): For purity assessment.
Summary Table of Key Synthetic Steps
| Synthetic Step | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| BOC Deprotection | HCl or TFA | Remove protecting group | Free amino azetidine intermediate |
| Coupling with trifluorobutanoic acid | 4,4,4-trifluorobutanoic acid or benzotriazole esters, base | Install trifluoromethylated side chain | Azetidine with trifluoromethyl group |
| Acylation with chlorobutanoyl chloride | 2-chlorobutanoyl chloride, base, anhydrous conditions | Attach chloro-ketone moiety | Final target compound |
| Purification and characterization | Chromatography, NMR, MS | Ensure purity and structure | Ready for biological or further study |
Research Findings and Practical Considerations
- The trifluoromethyl group in the azetidine ring significantly enhances lipophilicity and metabolic stability, which is desirable for pharmaceutical applications.
- The azetidine ring is sensitive to harsh reaction conditions; thus, mild deprotection and coupling conditions are preferred to avoid ring-opening or degradation.
- Use of activated esters such as benzotriazole derivatives improves coupling efficiency and yield.
- The chloro substituent on the butanone moiety provides a handle for further functionalization or biological activity modulation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one?
Answer:
The synthesis typically involves coupling a substituted azetidine moiety with a chlorinated ketone. A general procedure (GP-1) analogous to can be adapted:
- Step 1: React 3-ethoxy-3-(trifluoromethyl)azetidine (or its hydrochloride salt) with 2-chlorobutanoyl chloride under nucleophilic acyl substitution conditions.
- Step 2: Purify the product via column chromatography (e.g., silica gel with EtOAc/hexane gradients) .
- Key Considerations: Use anhydrous solvents to avoid hydrolysis of the azetidine ring. Monitor reaction progress via TLC or LC-MS.
Advanced: How can steric hindrance during azetidine ring functionalization be mitigated?
Answer:
Steric challenges arise from the trifluoromethyl and ethoxy groups on the azetidine ring. Strategies include:
- Temperature Control: Conduct reactions at lower temperatures (e.g., 0–5°C) to reduce steric clashes during nucleophilic attacks.
- Catalytic Approaches: Employ transition-metal catalysts (e.g., Pd or Cu) to facilitate coupling reactions, as seen in similar azetidine derivatives .
- Ring-Opening/Reclosure: Temporarily open the azetidine ring (e.g., via acid hydrolysis), functionalize, and reclose using cyclization agents like EDC .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Identify the ketone C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100-1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ calculated for C₁₀H₁₄ClF₃NO₂: 292.0550) .
Advanced: How can computational modeling predict reactivity or biological activity?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify electrophilic/nucleophilic sites on the azetidine and ketone moieties .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity. The trifluoromethyl group may enhance hydrophobic interactions .
- MD Simulations: Assess stability in solvent systems (e.g., water/DMSO) to guide experimental solubility testing .
Basic: How should enantiomeric resolution be approached if chirality is present?
Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases.
- Derivatization: Convert the compound into diastereomers via reaction with a chiral auxiliary (e.g., Mosher’s acid) and separate via standard chromatography .
- Crystallization: Screen for chiral crystal forms using solvents like ethanol/water mixtures .
Advanced: What role does the trifluoromethyl group play in electronic and steric effects?
Answer:
- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, polarizing the azetidine ring and increasing electrophilicity at the ketone carbonyl. This enhances reactivity toward nucleophiles (e.g., amines) .
- Steric Effects: The bulk of -CF₃ may hinder access to the azetidine nitrogen, necessitating optimized reaction geometries (e.g., axial vs. equatorial positioning) .
- Metabolic Stability: -CF₃ groups often improve pharmacokinetic profiles by resisting oxidative metabolism, a consideration in medicinal chemistry .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage Conditions: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Stability Tests: Monitor via HPLC/LC-MS over time; degradation products may include hydrolyzed azetidine (secondary amine) or oxidized ketone .
Advanced: How can X-ray crystallography resolve structural ambiguities?
Answer:
- Data Collection: Use single crystals grown via slow evaporation (e.g., from EtOAc/hexane).
- Refinement: Apply SHELXL ( ) for structure solution and WinGX/ORTEP ( ) for visualization.
- Key Metrics: Analyze bond angles (e.g., azetidine ring strain ~88–92°) and intermolecular interactions (e.g., C-F⋯H hydrogen bonds) .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Screening: Test EtOAc, acetone, or dichloromethane/hexane mixtures.
- Procedure: Dissolve the compound in minimal warm solvent, filter, and cool slowly to 4°C. For azetidine derivatives, avoid protic solvents (e.g., MeOH) to prevent ring-opening .
Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace -OEt with -OMe or -CF₃ with -CHF₂) and compare bioactivity .
- Assays: Use in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with computational binding scores .
- Data Analysis: Apply multivariate regression to identify critical substituents affecting potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
